Cas no 1134100-03-0 (1-ethynyl-2-(2-nitroethenyl)benzene)

1-ethynyl-2-(2-nitroethenyl)benzene structure
1134100-03-0 structure
Product name:1-ethynyl-2-(2-nitroethenyl)benzene
CAS No:1134100-03-0
MF:C10H7NO2
MW:173.168082475662
CID:6262211
PubChem ID:101524966

1-ethynyl-2-(2-nitroethenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-ethynyl-2-(2-nitroethenyl)benzene
    • 1134100-03-0
    • EN300-1819319
    • (E)-1-ethynyl-2-(2-nitrovinyl)benzene
    • Inchi: 1S/C10H7NO2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h1,3-8H/b8-7+
    • InChI Key: LKYKNCFTLHPWEA-BQYQJAHWSA-N
    • SMILES: [O-][N+](/C=C/C1C=CC=CC=1C#C)=O

Computed Properties

  • Exact Mass: 173.047678466g/mol
  • Monoisotopic Mass: 173.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 45.8Ų

1-ethynyl-2-(2-nitroethenyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1819319-0.25g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
0.25g
$855.0 2023-09-19
Enamine
EN300-1819319-0.1g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
0.1g
$817.0 2023-09-19
Enamine
EN300-1819319-10.0g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
10g
$3992.0 2023-06-03
Enamine
EN300-1819319-0.05g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
0.05g
$780.0 2023-09-19
Enamine
EN300-1819319-5.0g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
5g
$2692.0 2023-06-03
Enamine
EN300-1819319-2.5g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
2.5g
$1819.0 2023-09-19
Enamine
EN300-1819319-1g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
1g
$928.0 2023-09-19
Enamine
EN300-1819319-0.5g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
0.5g
$891.0 2023-09-19
Enamine
EN300-1819319-1.0g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
1g
$928.0 2023-06-03
Enamine
EN300-1819319-5g
1-ethynyl-2-(2-nitroethenyl)benzene
1134100-03-0
5g
$2692.0 2023-09-19

1-ethynyl-2-(2-nitroethenyl)benzene Related Literature

Additional information on 1-ethynyl-2-(2-nitroethenyl)benzene

Recent Advances in the Study of 1-Ethynyl-2-(2-nitroethenyl)benzene (CAS: 1134100-03-0)

The compound 1-ethynyl-2-(2-nitroethenyl)benzene (CAS: 1134100-03-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential.

Recent studies have highlighted the versatility of 1-ethynyl-2-(2-nitroethenyl)benzene as a building block for the synthesis of more complex molecules. Its ethynyl and nitroethenyl functional groups make it a valuable intermediate in click chemistry and other bioorthogonal reactions, which are pivotal in the development of targeted therapeutics. Researchers have successfully utilized this compound in the synthesis of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

In terms of biological activity, preliminary in vitro studies have demonstrated that 1-ethynyl-2-(2-nitroethenyl)benzene exhibits moderate inhibitory effects on certain kinases and proteases. These findings suggest its potential as a lead compound for the development of new anti-inflammatory and anti-cancer agents. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic and safety profiles.

One of the most promising applications of this compound lies in its role as a photoactivatable probe. Recent research has explored its use in photoaffinity labeling, a technique that enables the identification of drug-target interactions with high precision. The nitroethenyl group in 1-ethynyl-2-(2-nitroethenyl)benzene can be activated by UV light, forming covalent bonds with nearby biomolecules, thus facilitating the mapping of binding sites and interaction networks.

Despite these advancements, challenges remain in the optimization of 1-ethynyl-2-(2-nitroethenyl)benzene for therapeutic use. Issues such as solubility, stability, and selectivity need to be addressed through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 1-ethynyl-2-(2-nitroethenyl)benzene (CAS: 1134100-03-0) represents a promising scaffold in medicinal chemistry with diverse applications. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in drug discovery and chemical biology. The integration of computational modeling and high-throughput screening techniques will likely accelerate the development of derivatives with enhanced efficacy and safety profiles.

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